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Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

Cat. No.: B042067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical

compounds and other fine chemicals. The following sections detail its characteristic nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 3,5-Dimethoxybenzaldehyde is C₉H₁₀O₃, with a molecular weight of

166.17 g/mol .[1][2][3] The following tables summarize the key spectroscopic data for this

compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.86 Singlet 1H Aldehyde (-CHO)

6.99 Doublet 2H Aromatic (H-2, H-6)

6.72 Triplet 1H Aromatic (H-4)

3.82 Singlet 6H Methoxy (-OCH₃)
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Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

192.0 Aldehyde Carbonyl (C=O)

161.2 Aromatic (C-3, C-5)

138.5 Aromatic (C-1)

107.5 Aromatic (C-2, C-6)

106.8 Aromatic (C-4)

55.7 Methoxy (-OCH₃)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2900 Strong
C-H Stretch (aromatic and

aliphatic)

~2850 Medium C-H Stretch (aldehyde)

~1700 Strong C=O Stretch (aldehyde)

~1600 Strong C=C Stretch (aromatic ring)

~1200 Strong C-O Stretch (ether)

~1050 Strong C-O Stretch (ether)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

166 100 [M]⁺ (Molecular Ion)

165 95 [M-H]⁺

137 30 [M-CHO]⁺

109 20 [M-CHO-CO]⁺

77 15 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

3,5-Dimethoxybenzaldehyde

Deuterated chloroform (CDCl₃) with 0.03% TMS

NMR tubes (5 mm)

Pipettes and vials

Instrumentation:

400 MHz (or higher) NMR Spectrometer

Procedure:
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Sample Preparation: Weigh approximately 10-20 mg of 3,5-Dimethoxybenzaldehyde and

dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C channel.

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.
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Calibrate the chemical shifts using the TMS signal (0 ppm) for ¹H NMR and the solvent

signal (77.16 ppm for CDCl₃) for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

3,5-Dimethoxybenzaldehyde

Potassium bromide (KBr), IR grade, dried

Agate mortar and pestle

Pellet press

Instrumentation:

FT-IR Spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 3,5-Dimethoxybenzaldehyde with approximately 100-200 mg of dry KBr

in an agate mortar until a fine, homogeneous powder is obtained.[4]

Transfer the powder to a pellet die.

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[4]

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR

spectrometer and acquire a background spectrum.

Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.
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Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

3,5-Dimethoxybenzaldehyde

A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of 3,5-Dimethoxybenzaldehyde in a volatile

solvent.

GC Separation (if required):

Inject a small volume of the solution into the GC.

The compound will be separated from any impurities based on its retention time.

MS Analysis:

The eluent from the GC is introduced into the ion source of the mass spectrometer.

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV)

causing ionization and fragmentation.[5]

The resulting ions are separated by the mass analyzer according to their mass-to-charge

ratio (m/z).
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The detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dimethoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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